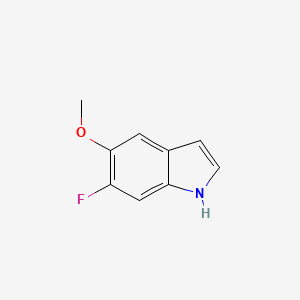

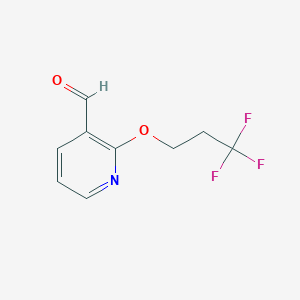

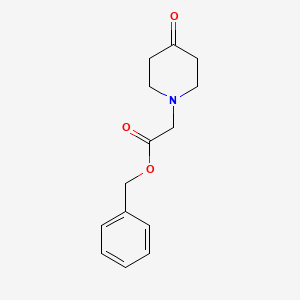

2-(4-氧代哌啶-1-基)乙酸苄酯

描述

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Molecular Structure Analysis

The molecular formula of “Benzyl 2-(4-oxopiperidin-1-yl)acetate” is C14H17NO3 . Its molecular weight is 247.29 .Chemical Reactions Analysis

Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The reaction leads to 2-oxo-1,2,3,4-tetrahydropyridine if the amide group in 2-cyanoacetamides possesses either an alkyl or hydrogen substituent instead of aryl .科学研究应用

晶体结构分析:

- 对该化合物的相关结构进行了分析,揭示了其组分在晶体堆积中的构象及其相互作用。这项研究有助于理解类似化合物的分子几何构型和分子间相互作用 (Rajesh 等人,2010 年)。

药物制剂的合成:

- 研究表明,使用类似化合物可以有效合成药物制剂。例如,一项研究描述了一个与纤维蛋白原受体拮抗剂生产相关的合成工艺,突出了该化合物在创建重要药物中的作用 (Chung 等人,1996 年)。

氧化反应研究:

- 该化合物的衍生物已用于氧化反应的研究。例如,研究了它在合成氧鎓盐及其在各种氧化反应中的应用,证明了其在合成化学中的用途 (Mercadante 等人,2013 年)。

有机合成:

- 在有机化学中,该化合物的衍生物已被用于创建各种有机结构。这包括合成吡咯烷-1-基-5,6,7,8-四氢吡啶衍生物,展示了该化合物在构建复杂有机分子中的重要性 (Kuznetsov 等人,2007 年)。

药物化学应用:

- 该化合物在药物化学中发挥作用,例如在 JAK3 抑制剂(一类治疗剂)的合成中。它的衍生物是这些重要药物合成中的关键中间体 (Xin-zhi,2011 年)。

光化学研究:

- 研究探索了该化合物的衍生物的光化学行为,有助于更好地理解光照条件下的化学反应和自由基的稳定性 (Toda 等人,1972 年)。

电催化氧化研究:

- 涉及该化合物的衍生物的研究已导致电催化氧化的进步,这有利于由醇和醛合成羧酸,展示了其在绿色化学中的作用 (Rafiee 等人,2018 年)。

新型合成方法的开发:

- 已经开发了使用该化合物的衍生物的创新合成方法,例如在合成多取代呋喃亚胺中,突出了其在有机合成中的多功能性 (Ma 等人,2005 年)。

生物碱合成的合成构件:

- 该化合物的衍生物可用作复杂生物碱合成的拆向构件,证明了其在创建具有生物活性的分子中的用途 (Hirai 等人,1992 年)。

未来方向

Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . This review article sheds light on the most recent studies proving the importance of the piperidine nucleus in the field of drug discovery . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

属性

IUPAC Name |

benzyl 2-(4-oxopiperidin-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c16-13-6-8-15(9-7-13)10-14(17)18-11-12-4-2-1-3-5-12/h1-5H,6-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZJNMGYKSKNROE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)CC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20592699 | |

| Record name | Benzyl (4-oxopiperidin-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20592699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 2-(4-oxopiperidin-1-yl)acetate | |

CAS RN |

364056-14-4 | |

| Record name | Benzyl (4-oxopiperidin-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20592699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。